N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic small molecule characterized by a hybrid structure combining a 2,3-dihydroindenyl moiety, a glycinamide linker, and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl group. The glycinamide spacer may enhance conformational flexibility, facilitating interactions with biological targets.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C20H19N5O3/c26-18(22-15-9-13-5-1-2-6-14(13)10-15)11-21-19(27)12-25-20(28)16-7-3-4-8-17(16)23-24-25/h1-8,15H,9-12H2,(H,21,27)(H,22,26) |
InChI Key |
RKNRQJOPHODRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 350.4 g/mol. Its complex structure combines an indene moiety with a benzotriazinone group, which is known for diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of benzotriazinone exhibit significant anticancer properties by targeting specific enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC), which play critical roles in regulating cell growth and apoptosis.
Table 1: Anticancer Activity of Benzotriazinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 (Liver) | 6.525 | HDAC Inhibition |
| Compound B | MCF7 (Breast) | 10.97 | Thymidylate Synthase Inhibition |
| Compound C | HCT116 (Colon) | 4.5 | Telomerase Inhibition |
The low IC50 values indicate potent anticancer activity, particularly for compounds synthesized from the benzotriazinone framework.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of HDAC : This leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.
- Thymidylate Synthase Inhibition : Disruption of DNA synthesis pathways can lead to cell cycle arrest.
- Telomerase Inhibition : Limiting the ability of cancer cells to replicate indefinitely.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on HepG2 Cells : A study demonstrated that various synthesized benzotriazinone derivatives exhibited cytotoxicity against HepG2 liver carcinoma cells with IC50 values significantly lower than that of standard chemotherapeutic agents like doxorubicin .
- Molecular Docking Studies : Molecular docking analyses have shown that certain derivatives possess strong binding affinities toward target proteins involved in cancer progression, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(2,3-dihydro-1H-inden-2-yl) derivatives. Key structural analogues include:
Key Observations:
- Hydrogen Bonding: The benzotriazinone’s carbonyl and triazine nitrogens enable stronger hydrogen-bonding interactions than simpler aryl substituents, which may improve target binding affinity .
- Biological Activity: While B4 and B5 derivatives are associated with central nervous system (CNS) activity due to their lipophilicity, the target compound’s glycinamide linker and benzotriazinone group suggest divergent pharmacological targets, possibly protease or kinase inhibition .
Crystallographic and Intermolecular Interaction Analysis
- The SHELX software suite () is widely used for refining crystal structures of similar compounds. The benzotriazinone moiety’s planar structure likely promotes π-stacking, while the glycinamide linker may form hydrogen-bonded networks, as observed in related spiro and indenyl systems .
- In contrast, halogen-substituted analogues (B5-B8) exhibit weaker hydrogen bonding but stronger halogen-bonding interactions, influencing crystal packing and stability .
Pharmacokinetic and Metabolic Considerations
- The dihydroindenyl group enhances metabolic stability compared to non-cyclic alkyl chains, as seen in N-cyclopentyl derivatives .
- The benzotriazinone group may undergo hepatic reduction or hydrolysis, whereas methoxy or halogenated analogues (B4-B8) are more resistant to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
